

(-)-Enitociclib chemical structure and properties

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An In-depth Technical Guide to (-)-Enitociclib

Introduction

Enitociclib, also known as BAY 1251152 or VIP152, is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is under investigation as an experimental drug for the treatment of various cancers, particularly hematological malignancies like multiple myeloma (MM) and MYC-driven lymphomas.[3][4][5] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating RNA Polymerase II (RNAPII).[6][7] By targeting this fundamental process, enitociclib disrupts the expression of key oncogenes and antiapoptotic proteins with short mRNA half-lives, such as MYC and MCL1, leading to cell cycle arrest and apoptosis in cancer cells.[3][6][8] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for (-)-Enitociclib, intended for researchers and drug development professionals.

Chemical Structure and Properties

Enitociclib is a chiral molecule; the clinically investigated compound is the (S)-enantiomer.[2][9] Its chemical identity and physicochemical properties are summarized below.

Chemical Identity

The structural and identifying information for the active (S)-isomer of Enitociclib is presented in Table 1.



Identifier	Value
IUPAC Name	(S)-((2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-λ ⁶ -sulfanone[2]
Alternate IUPAC Name	5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4- [(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin- 2-amine[4][6]
CAS Number	1610408-97-3 ((S)-isomer)[2][4][6]
Synonyms	VIP152, BAY 1251152[2]
Canonical SMILES	COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3 =NC=CC(=C3)CS(=N)(=O)C[1][10]
Isomeric SMILES	COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3 =NC=CC(=C3)CINVALID-LINK(=O)C[4][6]

Physicochemical Properties

Key physical and chemical properties of Enitociclib are detailed in Table 2.

Property	Value	
Molecular Formula	C19H18F2N4O2S[2][4][6]	
Molecular Weight	404.44 g/mol [2][4]	
Exact Mass	404.1119 Da[2]	
Solubility	Soluble in DMSO (e.g., 81 mg/mL)[1]	
Storage (Powder)	3 years at -20°C[1][3]	
Storage (Stock Solution)	1 year at -80°C in DMSO[1]	

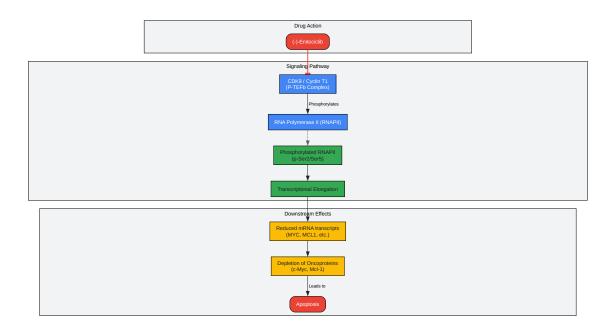
Mechanism of Action

Enitociclib's primary mechanism of action is the selective inhibition of CDK9 kinase activity.[1] [2] CDK9, in a complex with Cyclin T1, forms the P-TEFb transcription factor.[7] P-TEFb is



essential for the transition from transcription initiation to productive elongation. It phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[8][11]

By binding to and blocking the kinase activity of CDK9, enitociclib prevents this critical phosphorylation event.[1][6] The resulting hypo-phosphorylated RNAPII stalls, leading to a disruption of transcriptional elongation. This process disproportionately affects the expression of genes with short-lived mRNA transcripts, which require constant replenishment.[8] Many of these rapidly transcribed genes encode oncoproteins and anti-apoptotic factors crucial for cancer cell survival, including MYC and MCL1.[3][8][12] The subsequent depletion of these proteins triggers cell cycle arrest and induces apoptosis, showing high efficacy in transcriptionally addicted tumors.[5][6]



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Caption: Mechanism of action of (-)-Enitociclib.



Biological Activity

Enitociclib demonstrates high potency against its target kinase and robust anti-proliferative activity in various cancer cell lines.

In Vitro Potency and Selectivity

Enitociclib is a highly potent inhibitor of CDK9 with significant selectivity over other cyclindependent kinases.

Target	IC50	Selectivity	
CDK9	3 nM[1][2][13]	>50-fold vs. other CDKs[1][2]	
CDK2	360 nM[1]	~120-fold	

Cellular Activity

The compound effectively inhibits cell viability in cancer cell lines, particularly those derived from hematologic malignancies.

Cell Line	Cancer Type	IC ₅₀	Reference
MOLM-13	Acute Myeloid Leukemia	29 nM	[13]
NCI-H929	Multiple Myeloma	36 - 78 nM	[3][7]
MM.1S	Multiple Myeloma	36 - 78 nM	[7]
OPM-2	Multiple Myeloma	36 - 78 nM	[3][7]
U266B1	Multiple Myeloma	36 - 78 nM	[3][7]
Human Lymphoma Panel (35 lines)	Lymphoma	43 - 152 nM	[14][15]

Preclinical Studies and Experimental Protocols



Preclinical studies in both in vitro and in vivo models have validated the mechanism and demonstrated the anti-tumor efficacy of enitociclib.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of enitociclib on cancer cells.

- Cell Plating: Tumor cells are seeded in 96-well plates (e.g., at 5 x 10³ cells per well) in their respective growth medium supplemented with 10% fetal calf serum.[1][8]
- Compound Addition: After 24 hours, the medium is replaced with fresh medium containing enitociclib at various concentrations (typically ranging from 0.001 to 10 μM) or a DMSO vehicle control.[1]
- Incubation: Cells are incubated for 96 hours in the presence of the test substance.[1][8]
- Viability Measurement: Cell viability is assessed using methods such as crystal violet staining or the Alamar Blue assay.[1][8] The results are used to calculate IC50 values.

Western Blotting

This protocol is used to confirm the on-target effects of enitociclib by measuring changes in protein expression and phosphorylation.

- Cell Treatment: Cancer cells (e.g., NCI-H929, OPM-2) are treated with DMSO (vehicle) or various concentrations of enitociclib (e.g., 0.5 to 1 μM) for specified time points (e.g., up to 24 hours).[8][11]
- Lysate Preparation: Total cell lysates are prepared from the treated cells.
- Immunoblotting: Lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins. Key proteins analyzed include:
 - Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Mcl-1.[8][11]
 - Target Engagement Markers: Phosphorylated RNAPII CTD (Ser2/Ser5), Total RNAPII.[8]
 [11]



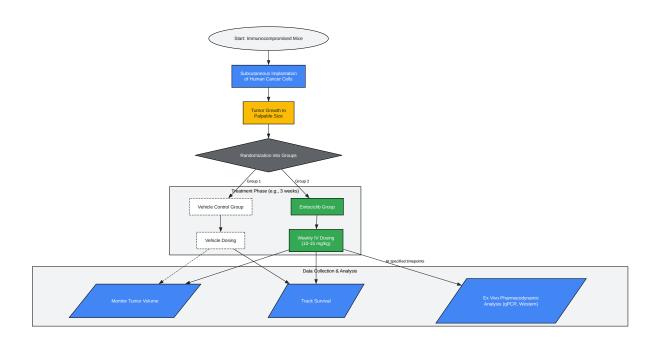
- Downstream Oncogenes: c-Myc, PCNA.[8][11]
- Detection: Membranes are incubated with a secondary antibody and developed using chemiluminescence to visualize protein bands.[8]

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy, tolerability, and pharmacodynamics of enitociclib in vivo.

- Model System: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously implanted with human cancer cells (e.g., JJN-3, OPM-2, SU-DHL-10).[7][16]
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Enitociclib is typically administered intravenously (IV) on a weekly schedule at doses ranging from 10-15 mg/kg.[8][16] A vehicle group serves as the control.
- Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly throughout the study.[16] Survival is also tracked as a primary endpoint.
- Pharmacodynamic (PD) Assessment: For mechanism of action studies, tumors are extracted at various time points after a single dose. The tissue is then analyzed by qPCR or Western blotting to confirm target modulation (e.g., inhibition of RNAPII phosphorylation and downregulation of MYC/MCL1).[7][8]





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Caption: General workflow for an in vivo xenograft study.

Conclusion

(-)-Enitociclib is a potent and selective CDK9 inhibitor with a well-defined mechanism of action centered on the disruption of transcriptional elongation. Preclinical data strongly support its activity in cancers that are dependent on the continuous transcription of oncogenes like MYC and anti-apoptotic genes like MCL1. It has demonstrated significant single-agent efficacy in in vitro and in vivo models of multiple myeloma and lymphoma.[2][8][16] Furthermore, studies have shown synergistic effects when enitociclib is combined with other anti-cancer agents, including bortezomib and lenalidomide.[7][8] These findings provide a robust rationale for its ongoing clinical investigation as a promising therapeutic agent for patients with aggressive and refractory hematological malignancies.



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